3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid
Description
Properties
Molecular Formula |
C9H8BrNO4 |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14)/b11-7+ |
InChI Key |
OTQJUBTXGZWKKA-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C/C(=N\O)/C(=O)O)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid generally involves the following key steps:
- Starting material selection: Typically, a suitably substituted phenylpropanoic acid or its derivative bearing bromine and hydroxyl groups.
- Introduction of the oxime group: Conversion of the α-keto or α-aldehyde group adjacent to the propanoic acid into an oxime.
- Purification: Use of chromatographic techniques and crystallization to isolate the pure compound.
Due to the presence of sensitive functional groups (phenolic hydroxyl and oxime), reaction conditions are carefully controlled to avoid side reactions.
Specific Preparation Routes
Oximation of 3-(3-Bromo-4-hydroxyphenyl)pyruvic Acid
One common approach involves starting from 3-(3-bromo-4-hydroxyphenyl)pyruvic acid, which contains a keto group at the α-position to the carboxylic acid. The keto group is converted to the hydroxyimino group by reaction with hydroxylamine under mild conditions.
$$
\text{3-(3-bromo-4-hydroxyphenyl)pyruvic acid} + \text{NH}_2\text{OH} \rightarrow \text{3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid}
$$
- Hydroxylamine hydrochloride or free hydroxylamine in aqueous or alcoholic solution.
- Mildly basic to neutral pH to favor oxime formation.
- Temperature: 0–40 °C to prevent decomposition of sensitive groups.
- Reaction time: 1–24 hours depending on scale and solvent.
This method is supported by literature precedent for oxime formation on α-keto acids and is consistent with the compound’s structure.
Bromination of 3-(4-Hydroxyphenyl)-2-(hydroxyimino)propanoic Acid
Alternatively, the compound can be prepared by brominating the corresponding 3-(4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid at the 3-position of the phenyl ring.
- Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
- Solvent: Acetic acid or other polar solvents.
- Temperature: Controlled to avoid overbromination.
- Reaction monitoring by TLC or HPLC.
This route is less commonly reported but offers an alternative when the non-brominated oxime acid is readily available.
Related Synthetic Procedures from Patents
While direct preparation methods for this exact compound are scarce in open literature, related synthetic protocols for derivatives and analogs provide useful insights.
A patent (WO2007046721A2) describes the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide derivatives using active 4-nitrophenyl esters and carbodiimide coupling agents. Though focused on amides, this method illustrates the use of carbodiimide-mediated activation and subsequent nucleophilic substitution, which could be adapted for oxime formation in related compounds.
Another patent (CN112679400B) describes preparation methods for psammaplin A derivatives containing hydroxyimino groups and brominated phenyl rings. The synthetic strategy involves coupling reactions and oxime formation under controlled conditions, highlighting the importance of protecting groups and mild reaction environments to preserve functional group integrity.
Purification and Characterization Techniques
Purification
- Chromatography: Silica gel column chromatography using chloroform-methanol mixtures (e.g., 50:1 v/v) is effective to separate the desired oxime acid from side products and unreacted starting materials.
- Crystallization: The pure compound can be crystallized from methanol or other suitable solvents.
- Drying: Vacuum drying over phosphorus pentoxide or similar desiccants ensures removal of residual moisture.
Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of aromatic protons, oxime proton, and carboxylic acid signals.
- Mass Spectrometry: Confirms molecular weight (274.07 g/mol).
- IR Spectroscopy: Characteristic bands for hydroxyl, oxime (N–O stretch), and carboxylic acid groups.
- Melting Point: Used to assess purity.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oximation | Hydroxylamine (NH2OH), aqueous/alcoholic solvent | Mild pH, 0–40 °C, 1–24 h |
| Bromination (if applicable) | Br2 or NBS, acetic acid solvent | Controlled temperature, avoid overbromination |
| Activation (for amide analogs) | 4-Nitrophenol, N,N'-dicyclohexylcarbodiimide (DCC) | Carbodiimide coupling, room temperature |
| Purification | Silica gel chromatography, chloroform-methanol (50:1) | Followed by crystallization from methanol |
| Drying | Vacuum desiccator over phosphorus pentoxide | Ensures moisture removal |
Research Results and Notes
- The oximation step is critical and must be optimized to prevent hydrolysis or side reactions.
- Bromine substitution is regioselective at the 3-position due to electronic effects of the hydroxyl group.
- Carbodiimide coupling is efficient for related amide derivatives but less directly applicable for oxime acids.
- Purification by chromatography is necessary due to the presence of closely related byproducts.
- The compound’s stability under acidic and basic conditions should be considered during synthesis and storage.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Research indicates that 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid exhibits significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, making it a candidate for further exploration in antioxidant therapies .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation, which is a common underlying factor in many chronic diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, suggesting its utility in developing anti-inflammatory drugs .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) and leukemia cells. In vitro studies revealed that certain derivatives of this compound significantly reduced cell viability and induced apoptosis in cancer cells .
Case Study 1: Anticancer Screening
A recent study screened derivatives of 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid for their anticancer properties. Compounds derived from this scaffold demonstrated structure-dependent activity against A549 cells, with some achieving over 50% reduction in cell viability compared to control treatments like doxorubicin .
| Compound | Cell Line | Viability Reduction (%) | Mechanism |
|---|---|---|---|
| Compound 20 | A549 | 50% | Apoptosis induction |
| Compound 22 | HL-60 | 45% | HDAC inhibition |
Case Study 2: Antioxidant Evaluation
In another investigation, the antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging assay. Results indicated that the compound exhibited potent antioxidant activity comparable to standard antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyimino group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic Acid
- Structure: Differs by a methoxy (-OCH₃) group at the 5-position and a ketone (C=O) instead of hydroxyimino (C=N-OH).
- Molecular Formula : C₁₀H₉BrO₅ (289.08 g/mol).
- The ketone lacks chelating ability, reducing metal-binding activity compared to Compound X.
3-(3-Bromo-2-fluorophenyl)propanoic Acid
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate
- Structure: Non-brominated precursor to Compound X, retaining the oxime group.
- Molecular Formula: C₁₀H₁₁NO₄ (217.20 g/mol).
- Key Differences :
- Bromine absence reduces molecular weight and electrophilicity.
- Methyl ester form is more lipophilic but requires hydrolysis for bioactive carboxylic acid formation.
- Biological Activity : Demonstrated moderate growth inhibition in cancer cell lines (e.g., IC₅₀ = 25–50 µM in MCF-7 breast cancer cells) .
3-(5-Bromo-2-methoxyphenyl)propanoic Acid
Physicochemical Comparison
| Property | Compound X | 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic Acid | 3-(3-Bromo-2-fluorophenyl)propanoic Acid |
|---|---|---|---|
| Molecular Weight | 289.08 g/mol | 289.08 g/mol | 247.06 g/mol |
| Functional Groups | -Br, -OH, -C=N-OH, -COOH | -Br, -OH, -OCH₃, C=O, -COOH | -Br, -F, -COOH |
| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 2.0–2.5 |
| Solubility | Moderate in polar solvents | Low in water, high in DMSO | Low in water |
Biological Activity
3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid, with the molecular formula , is a compound of considerable interest in medicinal chemistry due to its potential biological activities. The presence of both a bromo-substituted phenolic group and a hydroxyimino functional group suggests diverse interactions with biological targets, particularly in cancer research and antimicrobial activity.
- Molecular Weight : Approximately 274 g/mol
- Solubility : Soluble in organic solvents, less soluble in water
- Structural Features : Contains a bromine atom and hydroxyl group attached to a phenyl ring, contributing to its unique reactivity and biological activity.
Anticancer Properties
Preliminary studies indicate that 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid may exhibit anticancer properties by inhibiting histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression and cell cycle progression, making them significant targets for cancer therapy. The oxime derivatives have been shown to interfere with cancer cell proliferation, suggesting potential applications in oncology research.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects, particularly against multidrug-resistant bacterial strains. Its mechanism of action appears to involve the inhibition of protein synthesis pathways, as well as nucleic acid and peptidoglycan production. This dual action enhances its effectiveness against biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus spp. .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid | 146884-05-1 | Contains both bromo and hydroxy groups enhancing reactivity |
| Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoate | N/A | Methyl ester form with potential variations in biological activity |
| Methyl 3-(4-hydroxyphenyl)-2-(hydroxyimino)propanoate | N/A | Lacks bromo substituent, potentially reducing reactivity |
Case Studies
-
Cancer Cell Proliferation Inhibition :
A study focused on the impact of 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid on various cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The results indicated that the compound effectively downregulated HDAC activity, leading to altered expression of genes involved in cell cycle regulation. -
Antibacterial Efficacy :
In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria, including MRSA. The bactericidal activity was confirmed through time-kill assays which showed a rapid decline in viable bacterial counts upon treatment with the compound .
Q & A
What are the optimal synthetic routes for 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis likely involves bromination of a phenolic precursor followed by oxime formation. For example:
Bromination: Start with 4-hydroxyphenylpropanoic acid derivatives. Bromination at the meta position can be achieved using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled pH ( uses brominating agents for similar arylpropanoic acids) .
Oxime Formation: React the ketone intermediate (e.g., 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid) with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–80°C for 6–12 hours. Adjust stoichiometry (1.2–1.5 eq hydroxylamine) to minimize side products .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Key Considerations:
- Catalytic zinc or palladium may enhance regioselectivity during bromination (analogous to methods in ) .
- pH control during oxime formation prevents decomposition of the hydroxylamine reagent.
How can advanced spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for bromophenol), hydroxyimino proton (δ 8.5–9.5 ppm), and carboxylic acid proton (δ 12–13 ppm). Compare splitting patterns to predicted coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) .
- ¹³C NMR: Confirm carbonyl (δ 170–175 ppm), aromatic carbons (δ 110–140 ppm), and oxime carbon (δ 145–155 ppm).
X-ray Crystallography:
- Grow single crystals via slow evaporation (methanol/water). Resolve dihedral angles between the phenyl ring and oxime group to confirm stereochemistry (e.g., used X-ray to resolve similar arylpropanoic acids) .
Mass Spectrometry:
- High-resolution ESI-MS should match the molecular formula (C₉H₇BrNO₄). Look for characteristic fragments (e.g., [M-Br]⁺ at m/z 196) .
What computational strategies can predict the reactivity of the hydroxyimino group in enzymatic or catalytic systems?
Methodological Answer:
Density Functional Theory (DFT):
- Model tautomerization (oxime ⇌ nitroso) using Gaussian or ORCA. Calculate activation barriers to predict dominant tautomers under physiological pH .
- Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
Molecular Docking:
- Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The hydroxyimino group may coordinate with metal ions or form hydrogen bonds (analogous to ’s enzyme interaction studies) .
How does the bromine substituent influence the compound’s stability under varying pH and temperature?
Methodological Answer:
pH Stability Assay:
- Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC. Bromine’s electron-withdrawing effect likely increases acid stability but reduces alkaline stability (cf. ’s stability protocols for phenolic acids) .
Thermogravimetric Analysis (TGA):
- Heat from 25–300°C (10°C/min) under nitrogen. Bromine may lower decomposition onset due to C-Br bond cleavage (~200°C) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Dose-Response Reproducibility:
- Test multiple concentrations (1 nM–100 µM) in triplicate. Use standardized cell lines (e.g., HEK293 for receptor assays) to minimize variability ( highlights receptor-binding discrepancies) .
Metabolite Screening:
- Incubate with liver microsomes (human/rat). Identify metabolites via LC-MS. Hydroxyimino groups may form nitroso derivatives, altering activity .
What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Methodological Answer:
Co-Solvent Systems:
- Use DMSO/PEG 400 (1:4 v/v) for intraperitoneal administration. Confirm solubility via nephelometry (target >1 mg/mL).
Prodrug Design:
- Esterify the carboxylic acid (e.g., ethyl ester) to enhance lipid solubility. Hydrolyze in vivo via esterases (cf. ’s amino acid derivative modifications) .
How can reaction engineering improve scale-up synthesis while maintaining regioselectivity?
Methodological Answer:
Flow Chemistry:
- Use a continuous-flow reactor for bromination (residence time: 30 min, 80°C). Achieve >90% yield with reduced byproducts ( ’s industrial methods for arylpropanoic acids) .
Catalyst Immobilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
